molecular formula C16H30O4 B3327317 Diethyl 2,3-dibutylsuccinate CAS No. 33324-52-6

Diethyl 2,3-dibutylsuccinate

Cat. No.: B3327317
CAS No.: 33324-52-6
M. Wt: 286.41 g/mol
InChI Key: RPFNAJGCHRWCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,3-dibutylsuccinate is an organic compound with the molecular formula C16H30O4. It is a diester derivative of succinic acid, where the hydrogen atoms on the 2 and 3 positions of the succinate backbone are replaced by butyl groups. This compound is known for its applications in various fields, including chemistry and industry.

Safety and Hazards

Diethyl 2,3-dibutylsuccinate has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

Future Directions

The use of the synthesized diethyl 2,3-diisobutylsuccinate as a stereoregulating component of titanium–magnesium catalysts allows the synthesis of polypropylene with broad molecular-mass distribution . The catalysts prepared using >95% pure diethyl 2,3-diisobutylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-dibutylsuccinate can be synthesized through the condensation of succinic acid diester with butyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction typically involves the use of catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure consistent quality and high output. The process may include steps such as distillation, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-dibutylsuccinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or other reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different esters or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

Diethyl 2,3-dibutylsuccinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,3-dibutylsuccinate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

diethyl 2,3-dibutylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-5-9-11-13(15(17)19-7-3)14(12-10-6-2)16(18)20-8-4/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFNAJGCHRWCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCCC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2,3-dibutylsuccinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 2,3-dibutylsuccinate
Reactant of Route 3
Diethyl 2,3-dibutylsuccinate
Reactant of Route 4
Reactant of Route 4
Diethyl 2,3-dibutylsuccinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl 2,3-dibutylsuccinate
Reactant of Route 6
Diethyl 2,3-dibutylsuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.